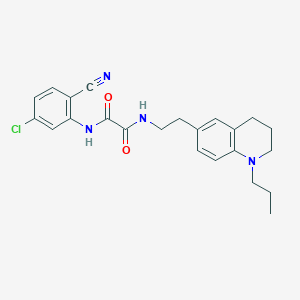![molecular formula C11H10ClN3O2S B2728483 {[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 923713-39-7](/img/structure/B2728483.png)
{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” is a chemical compound with the molecular formula C11H10ClN3O2S and a molecular weight of 283.73 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as “{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid”, has been a topic of interest in recent years . Various strategies have been developed, many of which involve the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of “{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” consists of a 1,2,4-triazole ring attached to a 3-chloro-4-methylphenyl group and a thioacetic acid group .Physical And Chemical Properties Analysis
“{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” is predicted to have a melting point of 183.10°C, a boiling point of approximately 518.9°C at 760 mmHg, a density of approximately 1.5 g/cm3, and a refractive index of n20D 1.68 .Applications De Recherche Scientifique
Synthesis and Physical-Chemical Properties
A series of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, including the specified compound, have been synthesized to explore their physical and chemical properties. These compounds demonstrate a range of biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial effects, and serve as intermediates for the synthesis of various other biologically active molecules (Salionov, 2015).
Antimicrobial Activities
Compounds related to the specified chemical structure have shown significant antimicrobial activity against various microorganisms. Specifically, derivatives synthesized through condensation and further chemical reactions have displayed antimicrobial properties against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Biological Activity and Synthesis of Novel Derivatives
The synthesis of new derivatives of 1,2,4-triazole, including those with 3-(2-bromophenyl) substitutions, has been explored due to the wide range of biological activities associated with 1,2,4-triazole derivatives. These activities include anti-inflammatory, antiviral, antitumor, immunostimulating effects, and their utility in agricultural, veterinary medicine, and pharmacy. The synthesis process aims to create modified derivatives with enhanced biological properties (Safonov & Nevmyvaka, 2020).
Anti-inflammatory and Analgesic Activity
A study on 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives has shown significant anti-inflammatory and analgesic activities. This research underlines the potential therapeutic applications of such compounds in treating conditions requiring anti-inflammatory and analgesic interventions (Hunashal et al., 2014).
Orientations Futures
The future directions for research on “{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” and similar compounds could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Propriétés
IUPAC Name |
2-[[4-(3-chloro-4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7-2-3-8(4-9(7)12)15-6-13-14-11(15)18-5-10(16)17/h2-4,6H,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFTFMCPKCDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=C2SCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride](/img/structure/B2728400.png)
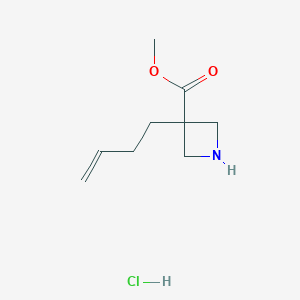
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2728403.png)
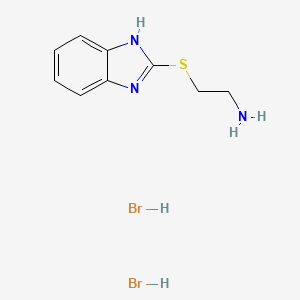
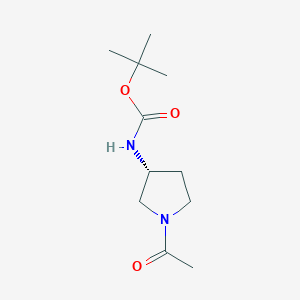

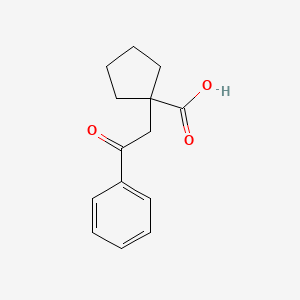
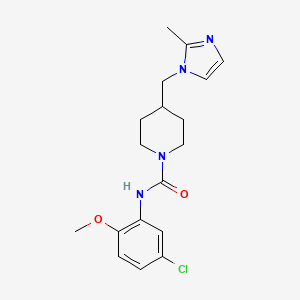
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2728411.png)
![3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole](/img/structure/B2728414.png)
![(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2728416.png)
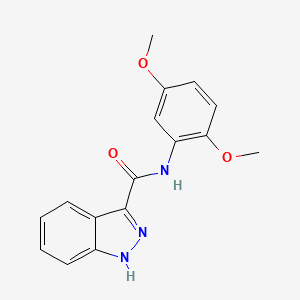
![3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2728421.png)
